molecular formula C10H17N B3265740 1-Aminoadamantane-N,N-D2 CAS No. 40933-03-7

1-Aminoadamantane-N,N-D2

Cat. No.: B3265740
CAS No.: 40933-03-7
M. Wt: 153.26 g/mol
InChI Key: DKNWSYNQZKUICI-ZSJDYOACSA-N
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Description

1-Aminoadamantane-N,N-D2 is a derivative of adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their unique chemical properties and diverse pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminoadamantane-N,N-D2 can be synthesized through various methods. One common approach involves the reaction of 1-adamantyl nitrate with nitrogen-containing nucleophiles in the presence of sulfuric acid. This method is useful for preparing antiviral drugs and other biologically active compounds . Another method involves the use of adamantane-derived Schiff bases, which are coordinated in their bis-condensed form in various complexes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Comparison with Similar Compounds

1-Aminoadamantane-N,N-D2 can be compared with other adamantane derivatives, such as:

Uniqueness: this compound stands out due to its deuterium substitution, which can enhance the compound’s stability and alter its pharmacokinetic properties, making it a valuable candidate for drug development .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactions, and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N,N-dideuterioadamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i/hD2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNWSYNQZKUICI-ZSJDYOACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701010085
Record name Amantadine-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701010085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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